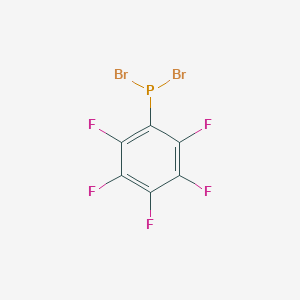
Dibromo(pentafluorophenyl)phosphine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibromo(pentafluorophenyl)phosphine, also known as Ph2PBr2(C6F5), is a chemical compound that has gained significant attention in the field of organophosphorus chemistry. It is a white crystalline solid that is highly reactive and has been found to exhibit a wide range of biological activities. In
作用機序
The exact mechanism of action of dibromo(pentafluorophenyl)phosphine is not fully understood. However, it is believed to exert its biological activities through the formation of reactive intermediates, such as phosphonium ylides and phosphoranes. These intermediates can then interact with various biomolecules, including proteins and nucleic acids, leading to the observed biological effects.
生化学的および生理学的効果
Dibromo(pentafluorophenyl)phosphine has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in various cell types, leading to cell death. Additionally, it has been found to inhibit various enzymes, including acetylcholinesterase and carbonic anhydrase, leading to altered physiological processes.
実験室実験の利点と制限
One of the main advantages of using dibromo(pentafluorophenyl)phosphine in lab experiments is its high reactivity and selectivity. It can be used as a powerful reagent for the synthesis of various organophosphorus compounds. Additionally, it has been found to exhibit low toxicity, making it a suitable candidate for biological studies. However, one of the limitations of using dibromo(pentafluorophenyl)phosphine is its high cost and limited availability.
将来の方向性
There are several future directions for the study of dibromo(pentafluorophenyl)phosphine. One area of interest is the development of new synthetic methods for the production of this compound. Additionally, there is a need for further studies to elucidate the exact mechanism of action of dibromo(pentafluorophenyl)phosphine and its potential as a therapeutic agent for various diseases. Furthermore, the use of dibromo(pentafluorophenyl)phosphine in the development of new materials, such as sensors and catalysts, is another area of interest for future research.
合成法
The synthesis of dibromo(pentafluorophenyl)phosphine is typically carried out through the reaction of pentafluorobenzene with triphenylphosphine and bromine. The reaction proceeds through a substitution reaction, where the bromine atoms replace the hydrogen atoms in the pentafluorobenzene ring. The resulting product is then purified through recrystallization and characterized through various spectroscopic techniques.
科学的研究の応用
Dibromo(pentafluorophenyl)phosphine has been found to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. It has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. Additionally, it has been found to inhibit the replication of several viruses, including HIV-1 and herpes simplex virus type 1. In terms of anticancer activity, dibromo(pentafluorophenyl)phosphine has been shown to induce apoptosis in various cancer cell lines, including breast and lung cancer cells.
特性
CAS番号 |
13379-67-4 |
|---|---|
製品名 |
Dibromo(pentafluorophenyl)phosphine |
分子式 |
C6Br2F5P |
分子量 |
357.84 g/mol |
IUPAC名 |
dibromo-(2,3,4,5,6-pentafluorophenyl)phosphane |
InChI |
InChI=1S/C6Br2F5P/c7-14(8)6-4(12)2(10)1(9)3(11)5(6)13 |
InChIキー |
REMGEPKWEWKCEZ-UHFFFAOYSA-N |
SMILES |
C1(=C(C(=C(C(=C1F)F)P(Br)Br)F)F)F |
正規SMILES |
C1(=C(C(=C(C(=C1F)F)P(Br)Br)F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



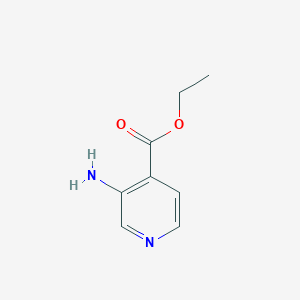
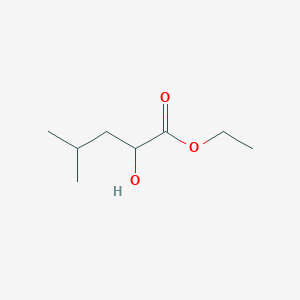
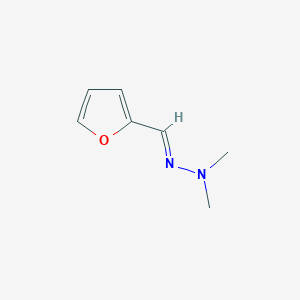
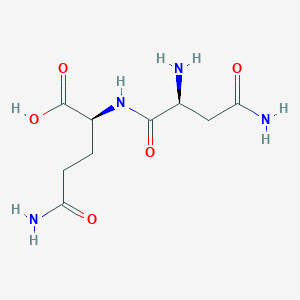
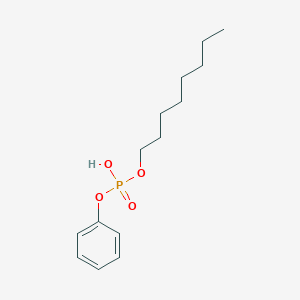
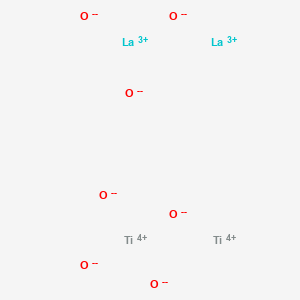
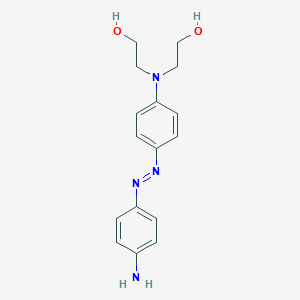

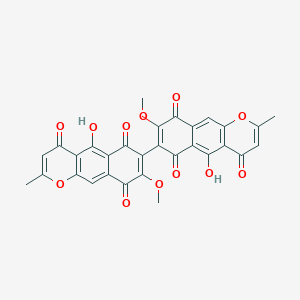
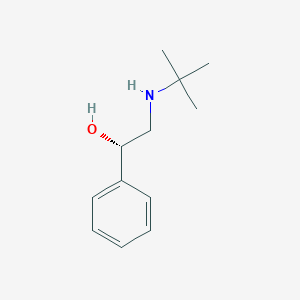


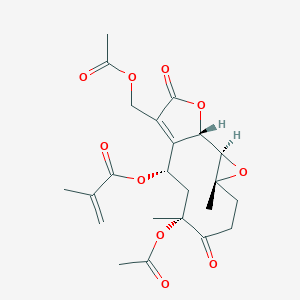
![7-Chloro-5-methyl-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B79082.png)